N-(4-Phenyl-thiazol-2-yl)-oxalamide

Description

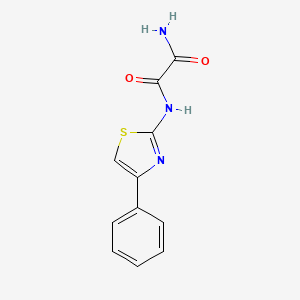

N-(4-Phenyl-thiazol-2-yl)-oxalamide is a synthetic oxalamide derivative characterized by a central oxalyl group (CONHCO) linked to a 4-phenyl-substituted thiazole ring. This structure combines the hydrogen-bonding capability of the oxalamide moiety with the aromatic and heterocyclic features of the thiazolyl group.

Properties

IUPAC Name |

N'-(4-phenyl-1,3-thiazol-2-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2S/c12-9(15)10(16)14-11-13-8(6-17-11)7-4-2-1-3-5-7/h1-6H,(H2,12,15)(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWXTLHKQFEOJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Phenyl-thiazol-2-yl)-oxalamide typically involves the reaction of 4-phenylthiazole-2-amine with oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-Phenyl-thiazol-2-yl)-oxalamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

Substitution: The phenyl group on the thiazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrothiazoles.

Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Medicinal Chemistry

N-(4-Phenyl-thiazol-2-yl)-oxalamide has been investigated for various therapeutic applications:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, compounds incorporating the thiazole structure have been effective in inhibiting bacterial growth, which is crucial for developing new antibiotics .

- Anti-inflammatory Properties : Research indicates that thiazole derivatives can modulate immune responses, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis. A study demonstrated that these compounds could inhibit allergic responses in animal models .

Biological Studies

The compound is explored for its interactions with specific biological targets:

- Enzyme Inhibition : this compound may inhibit certain enzymes involved in disease pathways, thereby reducing disease progression. For instance, it has been shown to interact with enzymes related to cancer cell proliferation .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological receptors, providing insights into its mechanism of action and potential therapeutic uses .

Material Science

In addition to its biological applications, this compound serves as a building block in organic synthesis:

- Synthesis of Complex Molecules : It can be used as a reagent in organic reactions to synthesize more complex structures, facilitating advancements in material science and organic chemistry.

Case Studies

Mechanism of Action

The mechanism of action of N-(4-Phenyl-thiazol-2-yl)-oxalamide involves its interaction with specific molecular targets. In antibacterial applications, it is believed to inhibit the biosynthesis of bacterial cell walls by targeting enzymes involved in this process. In anticancer applications, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Crystallographic Features

Oxalamides exhibit planar conformations due to antiperiplanar carbonyl groups (O=C–C=O), enabling strong intermolecular hydrogen bonding. For example:

- N,N′-Bis(2-acetylphenyl)oxalamide (Compound 3 in ) : Shows near-planar geometry with C=O bond lengths of ~1.21 Å, facilitating three-centered hydrogen bonds in crystal lattices .

- N-(3-(2,6-Dibromo-4-(2-formamidoethyl)-phenoxy)propyl)oxalamide (Compound 5 in ): Incorporates brominated aromatic and formamide groups, with oxalamide C=O bonds at 1.22 Å, consistent with standard oxalamide geometry .

N-(4-Phenyl-thiazol-2-yl)-oxalamide differs by substituting the aromatic moiety with a thiazole ring.

Table 1: Structural Comparison of Oxalamide Derivatives

Functional Performance in Polymer Nucleation

Oxalamides are widely studied as nucleating agents for semi-crystalline polymers like polyhydroxybutyrate (PHB). Key findings include:

- Compound 1 () : A tetraoxo-tetraazaoctadecane oxalamide enhances PHB crystallization temperature (Tc) by 15°C at 10 wt%, due to homogeneous dispersion in the melt and subsequent phase separation .

- Commercial Sorbitol-Based Agents (e.g., Irgaclear®) : Operate via liquid-solid phase separation but require higher loading (1–2 wt%) compared to oxalamides .

N-(4-Ph-Thiazol-2-yl)-oxalamide is hypothesized to exhibit superior nucleation efficiency owing to:

Thiazole Aromaticity : Enhances miscibility in aromatic polymer matrices (e.g., polyesters) via π-π interactions.

Hydrogen-Bonding Capacity : The oxalamide group reduces nucleation barriers, analogous to Compound 1 .

Biological Activity

N-(4-Phenyl-thiazol-2-yl)-oxalamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction between 4-phenylthiazole and oxalamic acid derivatives. The thiazole moiety contributes to the compound's biological activity, as it is known for its role in various pharmacological properties, including anticancer and antimicrobial effects.

Antitumor Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance, a related compound demonstrated potent anti-proliferative effects against several cancer cell lines, such as K562 and A549, with IC50 values in the sub-micromolar range. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest in cancer cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| K562 | 0.035 | Apoptosis induction |

| A549 | 0.045 | Cell cycle arrest |

| Jurkat | 0.035 | Induction of apoptosis |

Antimicrobial Activity

This compound has also shown promising antibacterial activity . In studies involving various bacterial strains, compounds derived from thiazole exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the thiazole ring was found to enhance this activity .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Study 1: Antitumor Efficacy

A study published in 2015 synthesized a series of thiazole derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, with specific derivatives achieving IC50 values lower than standard chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Properties

In another investigation, thiazole derivatives were tested for their antibacterial properties in combination with cell-penetrating peptides. The results showed enhanced antibacterial activity when used in conjunction with octaarginine, suggesting a synergistic effect that could be leveraged for developing new antimicrobial therapies .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For anticancer activity, it may inhibit key proteins involved in cell proliferation and survival pathways. For antimicrobial effects, the compound may disrupt bacterial cell wall synthesis or function through interference with essential metabolic pathways.

Q & A

Q. Table 1: Optimization of Reaction Conditions for Oxalamide Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (coupling step) | Prevents racemization |

| Solvent | Dioxane/DMF (anhydrous) | Maximizes solubility |

| Catalyst | Pyridine (1.2 eq) | Neutralizes HCl byproducts |

Q. Table 2: Comparative Bioactivity of Oxalamide Derivatives

| Compound | Target | IC50 (μM) | Reference |

|---|---|---|---|

| N-(4-Fluorophenyl)-oxalamide | PARP-1 | 0.12 | |

| N-(2-Chlorophenyl)-oxalamide | β-lactamase | 1.8 | |

| N-(4-Methoxyphenyl)-oxalamide | HDAC6 | 3.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.